REACTION_CXSMILES
|
N[C:2]1[CH:3]=[CH:4][C:5]([Br:10])=[C:6]([CH:9]=1)[C:7]#[N:8].N([O-])=O.[Na+].[S:15](=[O:17])=[O:16].O.O.[Cl-:20].[Ca+2].[Cl-]>Cl.C(O)(=O)C.O>[Br:10][C:5]1[CH:4]=[CH:3][C:2]([S:15]([Cl:20])(=[O:17])=[O:16])=[CH:9][C:6]=1[C:7]#[N:8] |f:1.2,4.5.6.7.8|
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C#N)C1)Br
|
Name
|
|
Quantity
|
3.85 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
12.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3.46 g
|
Type
|
reactant
|
Smiles
|
O.O.[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C#N)C1)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 0° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
to the dropwise addition of the solution
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to room temperature
|
Type
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STIRRING
|
Details
|
stirred for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
the resulting white precipitate collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
The solids were dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
washed with a saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The material was purified by column chromatography (5% ethyl acetate in heptane elution)
|
Type
|
ADDITION
|
Details
|
Fractions containing product
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)S(=O)(=O)Cl)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |